

tert-Butyl (2-formylpyridin-3-yl)carbamate

chemical properties

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Compound of Interest

Compound Name: (2-Formyl-pyridin-3-yl)-carbamic
acid tert-butyl ester

Cat. No.: B054321

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An In-depth Technical Guide to tert-Butyl (2-formylpyridin-3-yl)carbamate

Introduction

Tert-butyl (2-formylpyridin-3-yl)carbamate, with CAS Number 116026-99-4, is a heterocyclic organic compound featuring a pyridine ring scaffold.[1][2][3] This molecule incorporates a reactive formyl (aldehyde) group and a tert-butyloxycarbonyl (Boc) protected amine, making it a valuable intermediate in organic synthesis.[1] The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning it as a key building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key reactive characteristics.

Chemical and Physical Properties

The properties of tert-Butyl (2-formylpyridin-3-yl)carbamate are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

General Properties

Property	Value	Source
CAS Number	116026-99-4	[2] [3]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃	[3] [4]
Molecular Weight	222.24 g/mol	[1] [3]
IUPAC Name	tert-butyl N-(2-formyl-3-pyridinyl)carbamate	[4]
Appearance	White to yellow solid	[5]

Predicted Physicochemical Data

Property	Value	Source
Boiling Point	310.0±27.0 °C (Predicted)	[5]
Density	1.212±0.06 g/cm ³ (Predicted)	[5]
pKa	12.42±0.70 (Predicted)	[5]
XlogP	1.8 (Predicted)	[4]

Spectroscopic and Analytical Data

Spectroscopic data is critical for the structural confirmation and purity assessment of the compound.

Mass Spectrometry

Adduct	m/z (Predicted)
[M+H] ⁺	223.10773
[M+Na] ⁺	245.08967
[M-H] ⁻	221.09317
[M+NH ₄] ⁺	240.13427
[M+K] ⁺	261.06361
[M] ⁺	222.09990
Data sourced from PubChemLite. [4]	

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

While specific spectra for tert-Butyl (2-formylpyridin-3-yl)carbamate are not detailed in the provided results, characterization is typically achieved using ¹H NMR, ¹³C NMR, and IR spectroscopy.[\[1\]](#)[\[6\]](#) The spectra would confirm the presence of the tert-butyl group, the aromatic pyridine ring protons, the formyl proton, and the carbamate functionality.[\[1\]](#)[\[6\]](#)

Experimental Protocols

The synthesis of pyridine derivatives like tert-Butyl (2-formylpyridin-3-yl)carbamate often involves multi-step procedures. A general and effective method is the directed ortho-metalation (DoM) followed by formylation.

Synthesis via Directed ortho-Metalation

This protocol is adapted from procedures for analogous pyridine isomers and represents a standard method for introducing a formyl group adjacent to a directing group on the pyridine ring.[\[5\]](#)[\[7\]](#)

Reaction Scheme: tert-Butyl pyridin-3-ylcarbamate → tert-Butyl (2-formylpyridin-3-yl)carbamate

Materials and Reagents:

- tert-Butyl pyridin-3-ylcarbamate (starting material)
- Anhydrous Tetrahydrofuran (THF)
- tert-Butyllithium (t-BuLi) in pentane
- N,N-Dimethylformamide (DMF) or another suitable formylating agent like 1-piperidinecarboxaldehyde[5]
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) or sodium carbonate (Na_2CO_3) solution[5]
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Saturated brine solution

Procedure:

- Preparation: Dissolve tert-butyl pyridin-3-ylcarbamate in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).[5]
- Lithiation: Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. Slowly add tert-butyllithium solution dropwise while maintaining the temperature.[5] The carbamate group directs the lithiation to the adjacent C2 position.
- Stirring: After the addition is complete, stir the reaction mixture at $-78\text{ }^\circ\text{C}$ for a designated period (e.g., 15 minutes), followed by warming to a higher temperature (e.g., $-20\text{ }^\circ\text{C}$) and stirring for an additional 1.5 hours to ensure complete metalation.[5]
- Formylation: Cool the mixture again and add the formylating agent (e.g., DMF) dropwise, ensuring the temperature remains low (e.g., below $-15\text{ }^\circ\text{C}$).[5]
- Quenching and Work-up: Allow the reaction to warm to room temperature and stir overnight. [5][7] Cool the mixture to $0\text{ }^\circ\text{C}$ and carefully quench the reaction by slowly adding 1 M HCl to adjust the pH to ~ 2 . [5][7]

- Neutralization and Extraction: Neutralize the mixture to pH 7 with a saturated NaHCO_3 or solid Na_2CO_3 solution.^{[5][7]} Extract the aqueous layer multiple times with ethyl acetate.^{[5][7]}
- Drying and Concentration: Combine the organic layers, wash sequentially with water and saturated brine, then dry over anhydrous Na_2SO_4 .^{[5][7]}
- Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the final compound.^{[5][7]}

Reactivity and Applications

The utility of tert-Butyl (2-formylpyridin-3-yl)carbamate as a synthetic intermediate stems from the distinct reactivity of its functional groups.

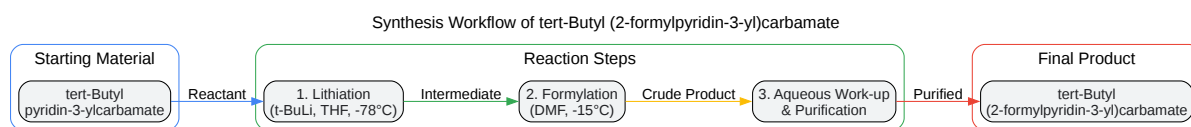
- Formyl Group: The aldehyde is a versatile electrophilic center. It readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.^[1] It can also participate in various condensation reactions (e.g., Aldol, Knoevenagel, Wittig) to build more complex carbon skeletons.^[1]
- Carbamate Group: The Boc-carbamate serves as a stable protecting group for the amine under many reaction conditions but can be readily removed under acidic conditions to liberate the free amine. This amine can then be used for subsequent functionalization, such as amide bond formation or arylation reactions.

This dual functionality makes the compound an attractive starting material for constructing substituted pyridine derivatives, which are common pharmacophores in drug discovery.^[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of tert-Butyl (2-formylpyridin-3-yl)carbamate via the directed ortho-metalation pathway.

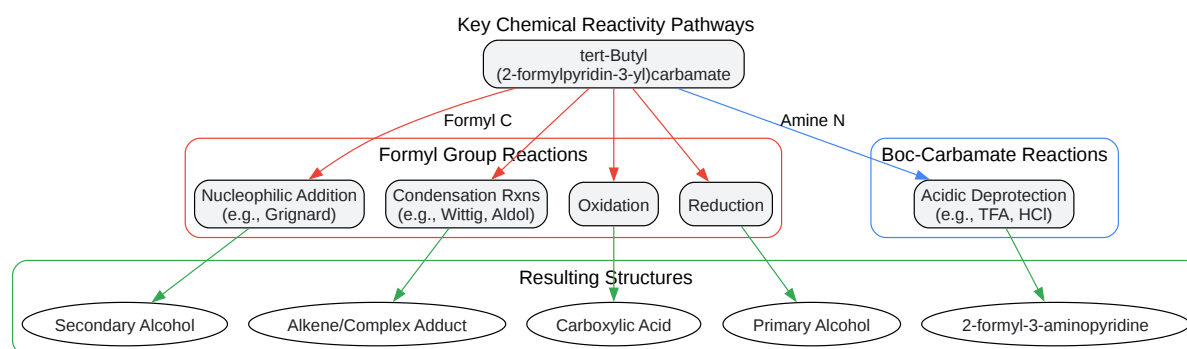


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Caption: A flowchart of the synthesis of the target compound.

Chemical Reactivity Pathways

This diagram shows the principal reactive sites on the molecule and the types of transformations it can undergo, highlighting its versatility as a synthetic building block.



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Caption: Reactivity map of the title compound's functional groups.

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